molecular formula C₄¹³C₆H₇F₃O₄ B1141167 Triflusal-13C6 CAS No. 1276355-35-1

Triflusal-13C6

Cat. No.: B1141167
CAS No.: 1276355-35-1
M. Wt: 254.11
InChI Key:
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Description

Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Scientific Research Applications

Triflusal-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in tracing metabolic processes in cells and organisms.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, this compound spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability. After oral administration, this compound is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of this compound is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of this compound .

Safety and Hazards

While specific safety and hazard information for Triflusal-13C6 was not found, it’s important to handle it with care, as with any chemical substance. Triflusal, the parent compound, has been associated with a significantly lower rate of hemorrhagic complications compared to aspirin .

Biochemical Analysis

Biochemical Properties

Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .

Cellular Effects

The effects of this compound at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, this compound can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level . As a COX-1 inhibitor, this compound prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, this compound is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that this compound is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .

Metabolic Pathways

It is known that this compound, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Triflusal-13C6 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This can result in the formation of alcohols.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Triflusal: The parent compound, which is not isotopically labeled.

    Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.

Uniqueness

Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.

Properties

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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